6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
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Description
Scientific Research Applications
Discovery and Optimization for Analgesic Application
The development of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivatives, leading to the identification of a potent analgesic NOP and opioid receptor agonist currently in clinical development for the treatment of severe chronic nociceptive and neuropathic pain, exemplifies the therapeutic potential of structurally related compounds. This research underscores the significance of fluoro-substituted spirocyclopropane-indoline derivatives in medicinal chemistry, particularly in the realm of pain management (Schunk et al., 2014).
Synthetic Pathway Development
A study on the synthesis of spiro[cyclohexane-1,3′-indoline]-2′,4-diones from starting compounds through a series of reactions highlights the versatility and utility of spirocyclopropane-indoline derivatives in organic synthesis. This work demonstrates a new synthetic pathway, contributing to the broader understanding of spiro compound synthesis and potential applications in creating diverse molecular structures (Beccalli et al., 2003).
Antimicrobial Activity
Research into the synthesis and antimicrobial activity of spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes indicates potential applications of fluoro-substituted spirocyclopropane-indoline derivatives in developing new antimicrobial agents. This highlights their relevance in addressing microbial resistance and the need for novel therapeutic agents (Al-Romaizan, 2020).
Anticancer Potential
The synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones for their anticancer activity against various human cancer cell lines suggest the potential therapeutic applications of these compounds. This research contributes to the ongoing search for effective anticancer agents and the role of spirocyclopropane-indoline derivatives in this domain (Reddy et al., 2015).
properties
IUPAC Name |
6-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTROVYGDONHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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